molecular formula C13H11N B3348751 2-Methyl-1H-benzo[G]indole CAS No. 18505-87-8

2-Methyl-1H-benzo[G]indole

Cat. No.: B3348751
CAS No.: 18505-87-8
M. Wt: 181.23 g/mol
InChI Key: FLUACKUJKJAYKI-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzo[G]indole is a heterocyclic aromatic organic compound. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are found in various natural compounds, including amino acids like tryptophan .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-benzo[G]indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents .

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently employed .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-benzo[G]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-1H-benzo[G]indole has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

Properties

IUPAC Name

2-methyl-1H-benzo[g]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14-9/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUACKUJKJAYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574097
Record name 2-Methyl-1H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18505-87-8
Record name 2-Methyl-1H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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